molecular formula C7H9NO3 B12617586 (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one CAS No. 919530-29-3

(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one

Cat. No.: B12617586
CAS No.: 919530-29-3
M. Wt: 155.15 g/mol
InChI Key: YELGNZJJCHLKFY-JSKYLQRQSA-N
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Description

(1R,6S,7R)-7-Nitrobicyclo[410]heptan-2-one is a bicyclic compound characterized by a nitro group attached to a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger-scale synthesis. The use of environmentally friendly catalysts and solvents is preferred to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted bicyclic compounds with various functional groups.

Scientific Research Applications

(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

919530-29-3

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(1R,6S,7R)-7-nitrobicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C7H9NO3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2/t4-,6-,7+/m0/s1

InChI Key

YELGNZJJCHLKFY-JSKYLQRQSA-N

Isomeric SMILES

C1C[C@H]2[C@H]([C@@H]2[N+](=O)[O-])C(=O)C1

Canonical SMILES

C1CC2C(C2[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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